molecular formula C25H20F3N3O4S B12024894 Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate CAS No. 617694-26-5

Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

Cat. No.: B12024894
CAS No.: 617694-26-5
M. Wt: 515.5 g/mol
InChI Key: NXHAFXXKDRQBSU-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate is a complex organic compound with the molecular formula C25H20F3N3O4S and a molecular weight of 515.515 g/mol This compound is notable for its unique structure, which includes a thieno[2,3-b]pyridine core, a trifluoromethyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate involves multiple steps, typically starting with the preparation of the thieno[2,3-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the esterification of the benzoic acid derivative to form the ethyl ester .

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of protecting groups and purification techniques like chromatography, are applicable.

Chemical Reactions Analysis

Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the thieno[2,3-b]pyridine core provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

617694-26-5

Molecular Formula

C25H20F3N3O4S

Molecular Weight

515.5 g/mol

IUPAC Name

ethyl 4-[[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H20F3N3O4S/c1-3-35-24(33)14-4-8-15(9-5-14)30-22(32)21-20(29)19-17(25(26,27)28)12-18(31-23(19)36-21)13-6-10-16(34-2)11-7-13/h4-12H,3,29H2,1-2H3,(H,30,32)

InChI Key

NXHAFXXKDRQBSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N

Origin of Product

United States

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